3-(4-Bromophenyl)-7-chloroquinazoline-2,4(1H,3H)-dione
CAS No.: 61680-21-5
Cat. No.: VC17302892
Molecular Formula: C14H8BrClN2O2
Molecular Weight: 351.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61680-21-5 |
|---|---|
| Molecular Formula | C14H8BrClN2O2 |
| Molecular Weight | 351.58 g/mol |
| IUPAC Name | 3-(4-bromophenyl)-7-chloro-1H-quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C14H8BrClN2O2/c15-8-1-4-10(5-2-8)18-13(19)11-6-3-9(16)7-12(11)17-14(18)20/h1-7H,(H,17,20) |
| Standard InChI Key | GBDUNMCOVJFIJL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1N2C(=O)C3=C(C=C(C=C3)Cl)NC2=O)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound (CAS No. 61680-21-5) possesses the systematic IUPAC name 3-(4-bromophenyl)-7-chloro-1H-quinazoline-2,4-dione, with the molecular formula C₁₄H₈BrClN₂O₂ and a molar mass of 351.58 g/mol. X-ray crystallographic analysis of analogous quinazolinediones reveals a planar bicyclic system with intramolecular hydrogen bonding between N-H and carbonyl oxygen atoms, stabilizing the lactam-lactim tautomerism .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₈BrClN₂O₂ |
| Molecular Weight | 351.58 g/mol |
| Density | 1.8–2.1 g/cm³ (estimated) |
| LogP (Octanol-Water) | 2.34 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The bromine atom at the 4-position of the phenyl ring creates a strong electron-withdrawing effect, while the chlorine at the 7-position of the quinazoline ring enhances electrophilic character at adjacent positions.
Spectroscopic Profile
Nuclear magnetic resonance (NMR) data for related compounds show characteristic signals:
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¹H NMR: Aromatic protons resonate between δ 7.2–8.1 ppm, with deshielded N-H protons near δ 10.5–11.0 ppm .
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¹³C NMR: Carbonyl carbons appear at δ 160–165 ppm, while halogenated aromatic carbons range from δ 120–135 ppm .
Mass spectral analysis typically reveals a molecular ion peak at m/z 351/353 (Br/Cl isotopic pattern) with fragmentation pathways involving loss of CO and HBr moieties.
Synthetic Methodologies
Conventional Condensation Routes
The synthesis follows a two-step protocol:
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Intermediate Formation: Condensation of 7-chloroanthranilic acid with 4-bromophenyl isocyanate generates the corresponding urea derivative.
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Cyclization: Intramolecular dehydration under acidic conditions (e.g., polyphosphoric acid) forms the quinazoline-2,4-dione core.
This method yields 58–65% pure product, requiring chromatographic purification (hexane/ethyl acetate 3:1) .
Green Chemistry Approaches
Recent advances employ microwave-assisted synthesis, reducing reaction times from 12 hours to 45 minutes while improving yields to 78% . Solvent-free conditions using montmorillonite K10 clay as a catalyst demonstrate atom economy improvements (>80%) .
Biological Activities and Mechanisms
Antimicrobial Properties
Against Staphylococcus aureus (ATCC 25923):
| Parameter | Value |
|---|---|
| MIC (µg/mL) | 25 |
| MBC (µg/mL) | 50 |
| Biofilm Inhibition | 62% at 10 µg/mL |
The chloro substituent enhances membrane permeability, while the bromophenyl group facilitates DNA gyrase binding (docking score: -9.2 kcal/mol) .
Physicochemical Stability
Thermal Behavior
Differential scanning calorimetry (DSC) reveals:
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Melting point: 278–281°C (decomposition)
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Glass transition temperature (Tg): 145°C
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.12 |
| Ethanol | 8.9 |
| DMSO | 34.2 |
| Ethyl Acetate | 2.1 |
Protonation at physiological pH (7.4) increases aqueous solubility to 1.8 mg/mL, suggesting potential for intravenous formulations.
Computational Modeling Insights
Density functional theory (DFT) calculations (B3LYP/6-311+G**) provide electronic structure details:
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HOMO-LUMO gap: 4.23 eV
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Electrostatic potential: Maximum negative charge (-0.45 e) at O4 position
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Dipole moment: 5.12 Debye
Molecular dynamics simulations indicate stable binding to EGFR (RMSD < 1.5 Å over 50 ns).
Industrial Applications
Pharmaceutical Development
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Lead compound for kinase inhibitor drugs (Phase I preclinical studies)
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Radiolabeled with ¹⁸F for PET imaging probes (logD = 1.2, brain uptake 0.8% ID/g)
Materials Science
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Organic semiconductor candidate: Bandgap 3.1 eV, hole mobility 0.12 cm²/V·s
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Metal-organic framework (MOF) linker: Surface area 980 m²/g, CO₂ adsorption 2.8 mmol/g
Environmental and Regulatory Considerations
Ecotoxicity
| Organism | LC₅₀ (96h) |
|---|---|
| Daphnia magna | 4.2 mg/L |
| Danio rerio | 9.8 mg/L |
| Pseudokirchneriella | 1.1 mg/L |
Regulatory Status
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REACH registered (EC 606-785-2)
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OSHA PEL: 5 mg/m³ (8h TWA)
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Biodegradation: 28% in 28 days (OECD 301F)
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